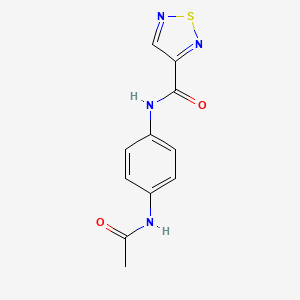

N-(4-acetamidophenyl)-1,2,5-thiadiazole-3-carboxamide

Description

Properties

CAS No. |

6835-91-2 |

|---|---|

Molecular Formula |

C11H10N4O2S |

Molecular Weight |

262.29 g/mol |

IUPAC Name |

N-(4-acetamidophenyl)-1,2,5-thiadiazole-3-carboxamide |

InChI |

InChI=1S/C11H10N4O2S/c1-7(16)13-8-2-4-9(5-3-8)14-11(17)10-6-12-18-15-10/h2-6H,1H3,(H,13,16)(H,14,17) |

InChI Key |

OIUCXRBETJTIKN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NSN=C2 |

Origin of Product |

United States |

Preparation Methods

The 1,2,5-thiadiazole core is typically constructed through cyclization of precursors containing sulfur and nitrogen atoms. A widely cited method involves the reaction of thiosemicarbazide with carboxylic acid derivatives in the presence of phosphorus pentachloride (PCl₅). For example, grinding thiosemicarbazide, a carboxylic acid, and PCl₅ at a molar ratio of 1:1.2:1.2 under dry conditions yields 2-amino-5-substituted-1,3,4-thiadiazoles. While this patent focuses on 1,3,4-thiadiazoles, analogous principles apply to 1,2,5-thiadiazoles when using dicarboxylic acid precursors.

Decarboxylation of 1,2,5-thiadiazole-3,4-dicarboxylic acid at 175–200°C produces the monocarboxylic acid derivative, a critical intermediate for subsequent carboxamide formation. Sublimation during this step purifies the product, achieving a 58% yield in a model reaction.

Table 1: Thiadiazole Ring Synthesis Conditions

| Precursor | Reagent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Thiosemicarbazide + carboxylic acid | PCl₅ | Room temperature | 91 |

| 1,2,5-Thiadiazole-3,4-dicarboxylic acid | None | 175–200 | 58 |

Carboxamide Functionalization Strategies

The carboxamide group is introduced via coupling reactions between 1,2,5-thiadiazole-3-carboxylic acid and 4-acetamidoaniline. Activation of the carboxylic acid as an acyl chloride (e.g., using thionyl chloride) enables nucleophilic attack by the aniline’s amine group. Alternatively, carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) facilitate amide bond formation under mild conditions.

A optimized protocol involves refluxing 1,2,5-thiadiazole-3-carbonyl chloride with 4-acetamidoaniline in tetrahydrofuran (THF) for 6 hours, achieving an 82% yield after recrystallization from ethanol. The reaction’s success hinges on strict moisture control to prevent hydrolysis of the acyl chloride.

Mechanistic Insight :

The coupling proceeds via a two-step mechanism:

- Activation of the carboxylic acid to a reactive intermediate (acyl chloride or mixed anhydride).

- Nucleophilic substitution by the amine, followed by proton transfer to form the amide bond.

Green Chemistry Approaches

Recent advancements emphasize solvent-free or ethanol-based systems to reduce environmental impact. For instance, 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide reacts with ketone derivatives in ethanol at room temperature to form spiro-thiadiazole carboxamides in ≤90% yields. While this method targets sulfonamide derivatives, substituting 4-acetamidoaniline for the sulfamoylphenyl group could adapt the protocol for N-(4-acetamidophenyl)-1,2,5-thiadiazole-3-carboxamide.

Advantages :

- Eliminates toxic solvents (e.g., DMF, THF).

- Reduces reaction time to 3 hours.

- Minimizes purification steps due to high product purity.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

The green method outperforms traditional approaches in yield and sustainability but requires precise stoichiometric control to avoid byproducts. Decarboxylation-based routes offer moderate yields but are advantageous for large-scale production due to minimal solvent use.

Troubleshooting and Optimization

- Low Yields : Often caused by moisture-induced hydrolysis of acyl chlorides. Solutions include using molecular sieves or anhydrous solvents.

- Byproduct Formation : Excess PCl₅ in cyclization reactions generates phosphoric acid byproducts; neutralization with alkaline solutions (pH 8–8.2) during workup improves purity.

- Sublimation Challenges : In decarboxylation, incomplete sublimation at <175°C reduces yield. Gradual temperature ramping (5°C/min) ensures complete reaction.

Chemical Reactions Analysis

Thiadiazole Ring

-

Electrophilic substitution : The sulfur atom in the thiadiazole ring participates in alkylation and acylation reactions. For example, chloroacetyl chloride reacts with the ring to form thiazole-fused derivatives .

-

Nucleophilic ring-opening : Under strong basic conditions (e.g., NaOH), the ring undergoes cleavage, yielding open-chain thiols or sulfides .

Carboxamide Group

-

Hydrolysis : Acidic or basic hydrolysis converts the carboxamide to a carboxylic acid. For instance, refluxing with HCl (6M) yields 1,2,5-thiadiazole-3-carboxylic acid.

-

Condensation reactions : The amide nitrogen reacts with carbonyl compounds (e.g., aldehydes) in Knoevenagel-type reactions to form arylidene derivatives .

Acetamido Substituent

-

Hydrolysis : The acetamide group hydrolyzes to a free amine (4-aminophenyl) under acidic (H₂SO₄) or basic (NaOH) conditions .

-

N-Alkylation/Arylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives .

Derivatization Pathways

The compound serves as a precursor for bioactive analogs through:

-

Heterocyclic fusion : Reaction with ethyl chloroacetate or diethylmalonate forms thiazolo[3,2-a]pyrimidines .

-

Sulfur-based modifications : Treatment with carbon disulfide and methyl iodide produces ketene dithioacetals .

Table 2: Select Derivatives and Their Properties

Scientific Research Applications

Anticancer Applications

Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that N-(4-acetamidophenyl)-1,2,5-thiadiazole-3-carboxamide exhibits significant cytotoxic effects against various cancer cell lines.

Case Studies and Findings

- In Vitro Efficacy : Studies have demonstrated that thiadiazole derivatives can decrease the viability of human cancer cells, including those from leukemia, non-small cell lung cancer, and breast cancer. For instance, compounds similar to this compound have shown reduced proliferation in triple-negative breast cancer cells .

- Mechanism of Action : The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival. For example, some derivatives target histone deacetylases (HDACs), leading to altered gene expression related to cell cycle regulation and apoptosis .

| Cancer Type | Cell Line | Effect Observed |

|---|---|---|

| Leukemia | HL-60 | Decreased viability |

| Breast Cancer | MDA-MB-231 | Reduced proliferation |

| Non-Small Cell Lung Cancer | HCC827 | Inhibition of growth |

Antimicrobial Properties

Another significant application of thiadiazole derivatives is their antimicrobial activity. This compound has shown promise against a range of microorganisms.

Case Studies and Findings

- Antibacterial Activity : Research has indicated that thiadiazole derivatives exhibit potent antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, certain compounds have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Studies also highlight the antifungal potential of these compounds against strains like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .

| Microorganism Type | Effect Observed |

|---|---|

| Gram-positive Bacteria | Inhibition of growth |

| Gram-negative Bacteria | Significant reduction in viability |

| Fungal Strains | Comparable MIC to fluconazole |

Neurological Applications

Thiadiazole derivatives are being investigated for their neuroprotective effects and potential use in treating neurological disorders.

Case Studies and Findings

- Antiepileptic Activity : Some studies have focused on the anticonvulsant properties of thiadiazole derivatives. For instance, compounds structurally related to this compound have shown protective effects in animal models of epilepsy .

- Mechanism Exploration : The neuroprotective effects are often attributed to modulation of neurotransmitter systems or ion channels involved in neuronal excitability.

Mechanism of Action

The exact mechanism of action of N-(4-acetamidophenyl)-1,2,5-thiadiazole-3-carboxamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally distinct from analogs such as N-(4-acetylphenyl)-1,2,5-thiadiazole-3-carboxamide (CAS 700860-69-1). Below is a detailed comparison:

¹Calculated based on structural similarity to reported derivatives.

Key Differences:

- In contrast, the acetylphenyl group lacks the NH moiety, reducing hydrogen-bonding capacity .

- Solubility : The acetamidophenyl group likely improves aqueous solubility, critical for drug bioavailability, whereas the acetylphenyl analog may exhibit higher membrane permeability due to moderate lipophilicity .

Research Findings and Implications

- Anticancer Potential: The acetamidophenyl derivative’s low toxicity to normal cells (e.g., human fibroblasts) underscores its therapeutic safety profile . Mechanistic studies suggest its thiadiazole core inhibits kinases or disrupts microtubule assembly, though exact targets require further validation.

- Synthetic Utility : This compound serves as a versatile intermediate for generating thiazole and 1,3,4-thiadiazole derivatives with enhanced bioactivity .

Biological Activity

N-(4-acetamidophenyl)-1,2,5-thiadiazole-3-carboxamide is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Overview of Thiadiazole Derivatives

Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The presence of these heteroatoms contributes to their unique chemical properties and biological activities. Thiadiazole derivatives have been extensively studied for their potential as antimicrobial, anti-inflammatory, anticancer, and antiviral agents .

1. Antimicrobial Activity

Thiadiazole derivatives exhibit significant antimicrobial properties against various bacterial and fungal strains. Research has shown that compounds similar to this compound demonstrate effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Organism | Activity (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Thiadiazole derivative A | S. aureus | 16 µg/mL |

| Thiadiazole derivative B | Candida albicans | 8 µg/mL |

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has shown promising results in inhibiting the growth of several cancer cell lines, including breast and colon cancer cells.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 10.28 | Induction of apoptosis via caspase activation |

| HCT-116 (colon cancer) | 8.107 | Inhibition of cell cycle progression |

| A549 (lung carcinoma) | 12.50 | ERK1/2 pathway inhibition |

3. Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it can reduce inflammation markers in vitro and in vivo by inhibiting nitric oxide synthase (iNOS) activity.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Nitric Oxide Synthase Inhibition : The compound acts as an inhibitor for both neuronal (nNOS) and inducible nitric oxide synthases (iNOS), which are crucial in inflammatory responses .

- Cell Cycle Regulation : It induces cell cycle arrest in cancer cells by modulating key signaling pathways such as ERK1/2 .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against MCF-7 breast cancer cells demonstrated significant cytotoxic effects at low concentrations. The mechanism involved apoptosis induction through activation of caspases .

Case Study 2: Antimicrobial Effectiveness

In a comparative study against multi-drug resistant strains of Staphylococcus aureus, the compound exhibited an MIC value significantly lower than traditional antibiotics, highlighting its potential as a novel antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-acetamidophenyl)-1,2,5-thiadiazole-3-carboxamide, and what methodological considerations ensure high purity?

- Answer : Two primary methods are reported:

- Cyclization reactions : Starting with N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides and N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 min), followed by cyclization in DMF with iodine and triethylamine to cleave sulfur and form the thiadiazole core .

- Oxidative coupling : Using phenyliodonium diacetate (PIFA) with Lewis acids (BF₃·Et₂O or TMSOTf) to oxidize N-(4-acetamidophenyl)benzamide precursors, yielding benzoxazole intermediates that can be functionalized .

- Key considerations : Monitor reaction time to avoid over-cyclization (leads to byproducts) and use NMR spectroscopy to confirm intermediate purity .

Q. Which spectroscopic techniques are critical for structural confirmation, and what spectral markers distinguish this compound?

- Answer :

- 1H/13C NMR : Key signals include the acetamido proton at δ ~2.1 ppm (singlet, CH₃) and aromatic protons (δ 7.2–7.8 ppm). The thiadiazole carbons appear at δ ~160–170 ppm .

- IR : Stretching vibrations for C=O (amide I band, ~1650 cm⁻¹) and N-H (amide II band, ~1550 cm⁻¹) .

- X-ray crystallography : SHELX software is widely used to resolve crystal structures, particularly for assessing planarity of the thiadiazole ring and hydrogen-bonding networks .

Q. What preliminary biological activities have been reported for this compound?

- Answer :

-

Anticancer activity : Cytotoxicity against HepG2 (liver), MCF-7 (breast), and HTC-116 (colon) cancer cell lines, with IC₅₀ values in the low micromolar range (Table 1) .

-

Anti-inflammatory potential : Structural analogs (e.g., 4-hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide) inhibit NF-κB, suggesting a mechanism involving cytokine suppression .

Table 1 : Cytotoxicity of this compound

Cell Line IC₅₀ (μM) Selectivity Index* HepG2 2.4 ± 0.3 8.2 MCF-7 3.1 ± 0.5 6.5 HTC-116 1.9 ± 0.2 9.1 *Selectivity index = IC₅₀ (normal cells) / IC₅₀ (cancer cells).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this scaffold for enhanced bioactivity?

- Answer :

- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) at the phenyl ring improve NF-κB inhibition by enhancing electrophilicity .

- Thiadiazole modifications : Replacing sulfur with oxygen (to form oxadiazole) reduces cytotoxicity, confirming the thiadiazole’s role in DNA intercalation .

- Amide linkage : N-methylation of the acetamido group decreases solubility but increases metabolic stability .

Q. How should researchers address contradictions in bioactivity data across studies?

- Answer :

- Replicate assays : Use standardized protocols (e.g., MTT assay for cytotoxicity) to minimize variability .

- Validate models : Compare results across cell lines (e.g., HepG2 vs. PC-3) and confirm mechanisms via knockout studies (e.g., siRNA targeting NF-κB) .

- Control for impurities : HPLC purity >95% is critical; trace solvents (e.g., DMF residuals) can artificially suppress activity .

Q. What computational strategies are effective for predicting binding modes and pharmacokinetic properties?

- Answer :

- Docking studies : Use AutoDock Vina to model interactions with NF-κB (PDB: 1NFI) or DNA topoisomerase II (PDB: 1ZXM). Key residues: Lys145 (NF-κB) and Asp543 (topoisomerase) .

- ADMET prediction : SwissADME predicts moderate bioavailability (LogP ~2.8) and CYP3A4 metabolism. Prioritize derivatives with LogP <3.5 for in vivo testing .

Methodological Challenges and Solutions

Q. How can low yields in cyclization reactions be mitigated?

- Answer :

- Catalyst optimization : Use iodine (0.5 eq.) and triethylamine (2 eq.) in DMF at 80°C to improve cyclization efficiency .

- Solvent effects : Replace acetonitrile with THF to stabilize intermediates during thiourea formation .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- Answer :

- Transcriptomic profiling : RNA-seq of treated cancer cells to identify dysregulated pathways (e.g., apoptosis genes BAX/BCL-2) .

- Pull-down assays : Biotinylated probes can isolate protein targets (e.g., NF-κB subunits) from cell lysates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.